molecular formula C23H30O6 B11593884 dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate CAS No. 6042-94-0

dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate

Cat. No.: B11593884
CAS No.: 6042-94-0
M. Wt: 402.5 g/mol
InChI Key: WAWRHMOJAIJNCG-VAWYXSNFSA-N
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Description

Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, ester groups, and a phenylethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with aliphatic amines . The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The ester groups and phenylethenyl substituent can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and potential biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

6042-94-0

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H30O6/c1-14(2)28-21(25)19-17(12-11-16-9-7-6-8-10-16)20(22(26)29-15(3)4)23(5,27)13-18(19)24/h6-12,14-15,17,19-20,27H,13H2,1-5H3/b12-11+

InChI Key

WAWRHMOJAIJNCG-VAWYXSNFSA-N

Isomeric SMILES

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C=CC2=CC=CC=C2

Origin of Product

United States

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